Erdosteine-13C4

Description

BenchChem offers high-quality Erdosteine-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erdosteine-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO4S2 |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |

InChI |

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |

InChI Key |

QGFORSXNKQLDNO-HNZXROKESA-N |

Isomeric SMILES |

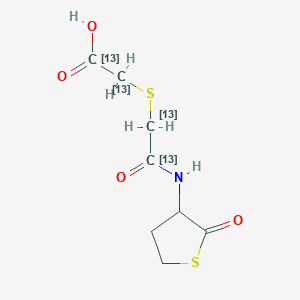

C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CSCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Erdosteine-13C4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic and antioxidant agent Erdosteine. This document details its primary applications in research, particularly in quantitative bioanalysis and pharmacokinetic studies, and provides insights into the broader pharmacological context of its unlabeled counterpart.

Introduction to Erdosteine-13C4

Erdosteine-13C4 is a synthetically produced version of Erdosteine in which four carbon atoms have been replaced with the stable, non-radioactive isotope, carbon-13. This isotopic labeling renders the molecule heavier than the endogenous or administered unlabeled drug. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly those coupled with mass spectrometry.

The primary application of Erdosteine-13C4 in a research setting is as an internal standard for the quantitative analysis of Erdosteine in biological matrices such as plasma and serum.[1] Its chemical and physical properties are virtually identical to those of Erdosteine, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for precise and accurate quantification by correcting for variations in sample processing and instrument response. Additionally, Erdosteine-13C4 can be used as a tracer in pharmacokinetic studies to differentiate between exogenously administered drugs and endogenous levels of related compounds, and to elucidate metabolic pathways.[1]

Physicochemical Properties

The fundamental properties of Erdosteine-13C4 are crucial for its application in analytical method development.

| Property | Value | Reference |

| IUPAC Name | 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid | |

| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | |

| Molecular Weight | 253.28 g/mol | |

| Appearance | Off-White Solid | |

| Storage | 2-8°C for long-term storage |

Primary Use in Research: Bioanalytical Quantification

The gold standard for quantifying small molecules like Erdosteine in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Erdosteine-13C4, is best practice for these assays to ensure the highest accuracy and precision.

Representative Experimental Protocol: Quantification of Erdosteine in Human Plasma using LC-MS/MS with Erdosteine-13C4 as an Internal Standard

Disclaimer: The following protocol is a representative methodology constructed from published methods for Erdosteine analysis. While Erdosteine-13C4 is the ideal internal standard, the cited literature may have used other internal standards. This protocol is provided as a guide for researchers to develop a validated assay using Erdosteine-13C4.

Objective: To accurately quantify the concentration of Erdosteine in human plasma samples.

Materials:

-

Erdosteine reference standard

-

Erdosteine-13C4 (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Erdosteine in methanol.

-

Prepare a 1 mg/mL stock solution of Erdosteine-13C4 in methanol.

-

From these stock solutions, prepare a series of working standard solutions of Erdosteine at various concentrations and a working solution of Erdosteine-13C4 (e.g., 100 ng/mL) by serial dilution with a methanol/water mixture.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 200 µL of human plasma, add 20 µL of the Erdosteine-13C4 internal standard working solution and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Erdosteine: Q1 (m/z) 250.0 -> Q3 (m/z) 204.0

-

Erdosteine-13C4: Q1 (m/z) 254.0 -> Q3 (m/z) 208.0

-

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of Erdosteine standard solutions.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

Plot the peak area ratio of Erdosteine to Erdosteine-13C4 against the nominal concentration of the calibration standards.

-

Determine the concentration of Erdosteine in the unknown samples using the regression equation of the calibration curve.

-

Quantitative Data from Published Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods for Erdosteine, which provide a basis for the expected performance of an assay using Erdosteine-13C4.

Table 1: LC-MS/MS Method Parameters for Erdosteine Quantification

| Parameter | Method 1 | Method 2 |

| Internal Standard Used | Letosteine | Ibuprofen |

| Linearity Range (ng/mL) | 0.2 - 5000 | 1 - 5000 |

| Lower Limit of Quantification (LOQ) (ng/mL) | 0.2 | 1 |

| Intra-day Precision (%RSD) | < 4.76 | < 5 |

| Inter-day Precision (%RSD) | < 5.26 | < 5 |

| Intra-day Accuracy (%) | 99.6 - 105.0 | Not Reported |

| Inter-day Accuracy (%) | 95.0 - 100.5 | Not Reported |

| Mean Recovery (%) | Not Reported | 97.8 - 102.4 |

| Reference | [2] | [3] |

Table 2: Mass Spectrometry Transitions for Erdosteine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Erdosteine | 250 | 204 | [2] |

| Erdosteine | 249.9 | 231.8 | [3] |

Role in Understanding Erdosteine's Mechanism of Action and Metabolism

Erdosteine is a prodrug that undergoes bioactivation to its pharmacologically active metabolite, Metabolite 1 (M1), which contains a free thiol group.[4][5] This metabolic conversion is central to its therapeutic effects. Erdosteine-13C4 can be instrumental in tracing this metabolic pathway and quantifying the parent drug and its metabolites.

Bioactivation of Erdosteine to Metabolite 1 (M1)

The following diagram illustrates the metabolic conversion of Erdosteine.

Antioxidant and Anti-inflammatory Signaling Pathway

The active metabolite M1 exerts its antioxidant and anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.[4] Oxidative stress, often induced by stimuli like lipopolysaccharide (LPS), typically leads to the activation of NF-κB and subsequent pro-inflammatory cytokine production. Erdosteine's active metabolite can inhibit this process.

Conclusion

Erdosteine-13C4 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as a stable isotope-labeled internal standard facilitates the development of robust, accurate, and precise bioanalytical methods for the quantification of Erdosteine. Furthermore, its application as a tracer is invaluable for elucidating the pharmacokinetic profile and metabolic fate of this important mucolytic and antioxidant drug. The methodologies and pathways described in this guide provide a solid foundation for the effective utilization of Erdosteine-13C4 in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Erdosteine-13C4: A Technical Guide on Chemical Structure and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. This document details its chemical structure, the precise positions of its isotopic labels, relevant quantitative data, and outlines key experimental protocols for its synthesis and analysis.

Chemical Structure and Isotopic Labeling

Erdosteine-13C4 is chemically designated as 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid. The molecular formula is C₄¹³C₄H₁₁NO₄S₂. The carbon-13 isotopes are strategically placed on the backbone of the molecule, providing a stable internal standard for pharmacokinetic and metabolic studies.

The Simplified Molecular-Input Line-Entry System (SMILES) representation for Erdosteine-13C4 is O=--INVALID-LINK--[13CH2]S[13CH2]--INVALID-LINK--=O[1]. This notation explicitly indicates that the four carbon-13 atoms are located on the carboxylic acid and the adjacent methylene group of the acetic acid moiety, as well as on the carbonyl and adjacent methylene group of the N-acetyl moiety.

References

An In-depth Technical Guide to the Synthesis of Erdosteine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways for Erdosteine-¹³C₄, an isotopically labeled version of the mucolytic agent Erdosteine. The incorporation of four carbon-13 atoms into the Erdosteine molecule creates a stable, heavy-isotope variant essential for advanced metabolic studies, pharmacokinetic research, and use as an internal standard in quantitative bioanalysis.[1][2] While specific experimental data for the ¹³C₄-labeled synthesis is not publicly available, this document outlines the established synthesis routes for unlabeled Erdosteine, which directly inform the production of its labeled counterpart.

General Synthesis Pathway

The synthesis of Erdosteine involves the formation of an amide bond between an activated carboxylic acid derivative and an amine. The core reaction joins two key synthons: a thiodiglycolic acid derivative and homocysteine thiolactone.[1][3]

For the synthesis of Erdosteine-¹³C₄, the isotopic labels are incorporated into the thiodiglycolic acid backbone. Based on the IUPAC name, 2-[2-oxo-2---INVALID-LINK--ethyl]sulfanylacetic acid, the four labeled carbons constitute the thio-diglycolic acid portion of the final molecule.[4] The synthesis, therefore, requires ¹³C₄-labeled thiodiglycolic acid as a starting material.

The general pathway involves activating a carboxyl group of ¹³C₄-thiodiglycolic acid, often by converting it into an anhydride, which then undergoes nucleophilic substitution with the amine group of DL-homocysteine thiolactone to form the amide linkage, yielding Erdosteine-¹³C₄.[1][3]

Quantitative Data Summary (for Unlabeled Erdosteine)

The following table summarizes quantitative data from various synthesis methods for unlabeled Erdosteine. This data provides a benchmark for expected yields and purity when adapting these protocols for Erdosteine-¹³C₄ synthesis.

| Synthesis Method | Key Reactants & Conditions | Yield (%) | Purity (%) | Source |

| Method 1: One-Pot Synthesis | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Carbonate solution, in water at 0-5°C. | 78.6% | 99.74% | [5] |

| Method 2: Sodium Bicarbonate Variant | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, solid Sodium Bicarbonate, in water at 0-5°C. | 77.0% | 99.41% | [5] |

| Method 3: Two-Solvent System | DL-homocysteine thiolactone HCl, 3-sulfo-Pyroglutaric acid, Sodium Hydroxide, in Tetrahydrofuran (THF) and water. | 55.7% | 99.34% | [5] |

| Method 4: Acetic Anhydride Activation | 3-sulfo-glutaric acid activated with Acetic Anhydride, then reacted with homocysteine thiolactone HCl with NaHCO₃. | 81.6% (after refining) | 99.39% | [5] |

Experimental Protocols (for Unlabeled Erdosteine)

The following protocols are adapted from patent literature for the synthesis of unlabeled Erdosteine. The synthesis of Erdosteine-¹³C₄ would require substituting the thiodiglycolic acid-derived reactant with its corresponding ¹³C₄-labeled isotopologue.

Protocol 1: One-Pot Synthesis using Sodium Carbonate

Adapted from patent CN101941963A.[5]

-

Preparation: In a 500ml reaction flask, add 40ml of water and 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride. Dissolve the solid and cool the solution to 0°C.

-

Base Addition (Step 1): Slowly drip a sodium carbonate solution (7.3g of sodium carbonate in 35ml of water) into the reaction flask.

-

Reactant Addition: After the first base addition, add 18.2g (0.138 mol) of 3-sulfo-Pyroglutaric acid (an activated form of thiodiglycolic acid) in three portions.

-

Base Addition (Step 2) & pH Adjustment: Slowly drip a second sodium carbonate solution (7.8g of sodium carbonate in 40ml of water) into the reaction mixture to adjust the pH to a range of 6.2–6.7.

-

Reaction: Maintain the temperature at 0–5°C and stir the reaction mixture for 30 minutes.

-

Workup & Purification: The crude product is obtained through conventional aftertreatment processes (such as acidification to pH 2-3 to precipitate the product, followed by filtration). The solid is then refined, for example, by recrystallization from ethanol, to yield a white crystalline solid.

Protocol 2: Synthesis via Acetic Anhydride Activation

Adapted from patent CN101941963A.[5]

-

Intermediate Formation: Dissolve 3-sulfo-glutaric acid in acetic anhydride. Heat the mixture to 65°C–85°C and allow it to react for 1-2 hours to generate the intermediate, 3-sulfo-glutaric anhydride.

-

Amine Solution Preparation: In a separate flask, dissolve homocysteine thiolactone hydrochloride in water. Add sodium carbonate or sodium bicarbonate to adjust the pH to 7-9. Cool the reaction solution to a temperature between -10°C and 10°C.

-

Condensation Reaction: Add the solid 3-sulfo-glutaric anhydride prepared in step 1 into the cooled amine solution.

-

pH Control: During the addition and subsequent reaction, dropwise add a solution of sodium carbonate or sodium bicarbonate to maintain the reaction pH between 6 and 7.

-

Reaction Time: Allow the reaction to proceed for 20-60 minutes.

-

Precipitation and Isolation: Add acid (e.g., 6mol/L hydrochloric acid) to regulate the pH to 2-3. This will precipitate the crude Erdosteine product.[5] Filter the solid.

-

Refining: The crude product is refined using a conventional method, such as recrystallization, to obtain the finished product.

Protocol 3: Continuous Flow Synthesis

Adapted from patent WO2022023929A1.[3] This method uses a continuous flow microreactor for improved efficiency and scalability.

-

Solution Preparation:

-

Solution A (Acid): Prepare a solution of thiodiglycolic acid (100 g) and triethylamine (66.8 g) in isopropanol (300 mL).

-

Solution B (Activating Agent): Prepare a solution of ethyl chloroformate (73 g) in isopropanol (360 mL).

-

Solution C (Amine): Prepare a solution of homocysteine thiolactone hydrochloride (100 g), triethylamine (66.8 g), acetone (600 mL), and water (120 mL).

-

-

Flow Reaction: The solutions are pumped through a series of microreactor modules at controlled flow rates and temperatures to achieve mixing and reaction.

-

Workup: The solution collected from the reactor outlet is processed. The solvent is evaporated, and the residue is treated with water or another suitable solvent (e.g., isopropanol) to precipitate the pure Erdosteine.

-

Isolation: The product is isolated by filtration and drying.

Mechanism of Action of Erdosteine

Erdosteine is a prodrug that is rapidly converted in the liver via first-pass metabolism to its active metabolite, Met 1.[6][7] This active form contains a free sulfhydryl (-SH) group, which is responsible for the drug's therapeutic effects.[8][9] The mechanism is multifaceted, encompassing mucolytic, antioxidant, and anti-inflammatory actions.[8][10]

-

Mucolytic Activity: The free thiol groups break the disulfide bonds (-S-S-) within mucoproteins, the large polymers that give mucus its high viscosity. This action reduces the thickness of the mucus, making it easier to clear from the airways through coughing and ciliary action.[8]

-

Antioxidant Activity: The active metabolites can directly scavenge harmful reactive oxygen species (ROS), reducing oxidative stress and protecting lung tissues from damage, particularly that induced by pollutants like cigarette smoke.[8][9]

-

Anti-inflammatory Effects: Erdosteine has been shown to inhibit the activation of pro-inflammatory signaling pathways like NF-κB and reduce the secretion of inflammatory cytokines.[2][6][8] This helps to control the chronic inflammation characteristic of respiratory diseases like COPD.

References

- 1. Buy Erdosteine-13C4 (EVT-12565958) [evitachem.com]

- 2. glpbio.com [glpbio.com]

- 3. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]

- 4. Erdosteine-13C4 | C8H11NO4S2 | CID 154731442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]

- 6. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 8. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 9. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Erdosteine-13C4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate its application in advanced pharmacological studies.

Core Physical and Chemical Properties

Erdosteine-13C4 serves as a critical internal standard for pharmacokinetic and metabolic studies of Erdosteine, enabling precise quantification and tracking of the drug and its metabolites in biological systems.[1][2] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | [3][4] |

| Molecular Weight | 253.27 g/mol | [1][3][4][5] |

| Appearance | Off-White Solid | [3] |

| Purity (by HPLC) | ≥98.0% | [3] |

| Isotopic Purity (atom % ¹³C) | 99% | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran.[1] Sparingly soluble in aqueous buffers. | [1] |

Mechanism of Action and Signaling Pathways

Erdosteine is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form its active metabolite, Metabolite 1 (M1).[6][7] M1 contains a free thiol group which is responsible for its pharmacological effects.[6][8]

The primary mechanism of Erdosteine's active metabolite, M1, involves the disruption of disulfide bonds in mucoproteins, the glycoproteins that contribute to the viscosity of mucus.[8] This mucolytic activity reduces the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract.[8]

Beyond its mucolytic properties, Erdosteine, through its active metabolite, exhibits significant antioxidant and anti-inflammatory effects.[8][9] It acts as a scavenger of free radicals, mitigating oxidative stress, a key pathological feature in various respiratory diseases.[6][8] The anti-inflammatory actions are mediated, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[2]

Recent studies have also suggested that Erdosteine may interfere with the TrkA signaling pathway, which is involved in pain and inflammation, and modulate the TLR4 signaling pathway, which plays a role in the innate immune response.

Diagram: Proposed Mechanism of Action of Erdosteine

Caption: Mechanism of action of Erdosteine, from its conversion to the active metabolite M1 to its mucolytic, antioxidant, and anti-inflammatory effects.

Experimental Protocols

Determination of Erdosteine-13C4 Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of Erdosteine and is suitable for determining the purity of Erdosteine-13C4.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M citric acid, pH adjusted to 2.5 with triethylamine) in a ratio of approximately 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of Erdosteine-13C4 reference standard in the mobile phase to obtain a final concentration of 20 µg/mL.

-

Sample Solution: Prepare a solution of the Erdosteine-13C4 sample to be tested in the mobile phase at a similar concentration to the standard solution.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Diagram: HPLC Analysis Workflow

Caption: A typical workflow for the purity determination of Erdosteine-13C4 using HPLC.

Quantification of Erdosteine-13C4 using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol, based on methods for unlabeled Erdosteine, is designed for the sensitive quantification of Erdosteine-13C4 in biological matrices, where it often serves as an internal standard.

1. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. UPLC Conditions:

-

Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

For Erdosteine (unlabeled): Precursor ion m/z 250 → Product ion m/z 204.

-

For Erdosteine-13C4: Precursor ion m/z 254 → Product ion m/z 208 (predicted, requires empirical optimization).

-

-

Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

4. Sample Preparation (from plasma):

-

To 100 µL of plasma sample, add an internal standard (if Erdosteine-13C4 is the analyte) or the sample if Erdosteine-13C4 is the internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5. Procedure:

-

Develop a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Process the unknown samples as described above.

-

Inject the processed samples and calibration standards into the UPLC-MS/MS system.

-

Quantify the analyte in the unknown samples by interpolating from the calibration curve based on the peak area ratios of the analyte to the internal standard.

This technical guide is intended to provide a comprehensive resource for researchers working with Erdosteine-13C4. The provided protocols and diagrams are based on the latest available scientific literature and are intended to be a starting point for laboratory investigations. Users should validate these methods for their specific applications.

References

- 1. speronline.com [speronline.com]

- 2. [HPLC determination of the related substances in erdosteine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Erdosteine synthesis - chemicalbook [chemicalbook.com]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Availability of Erdosteine-13C4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Erdosteine-13C4, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Erdosteine. This document details commercial suppliers, available quantities, and purity levels. Furthermore, it outlines a putative synthesis strategy and provides detailed analytical methodologies for the characterization and quantification of Erdosteine-13C4. Finally, this guide describes the molecular mechanism of action of Erdosteine, focusing on its interaction with the NF-κB signaling pathway, and presents a typical experimental workflow for its use in research.

Commercial Availability of Erdosteine-13C4

Erdosteine-13C4 is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. It is important to note that this product is strictly for research purposes and not for personal, veterinary, or therapeutic use.[1] The unlabelled CAS number for Erdosteine is 84611-23-4.

| Supplier | Product Code/CAT # | Available Quantities | Purity | Additional Information |

| MedchemExpress | HY-B0289S | 1 mg, 5 mg, 10 mg | Not explicitly stated | Also referred to as RV 144-13C4.[2] |

| Clearsynth | CS-EK-02544 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Not explicitly stated | Molecular Formula: C₄¹³C₄H₁₁NO₄S₂.[3] |

| ESS Chem Co. | ESS0341 | 10 mg, 25 mg, 50 mg, 100 mg | ≥98.0% by HPLC; 99% atom ¹³C | Appearance: Off-White Solid.[4] |

| Simson Pharma | E540004 | Custom Synthesis | Certificate of Analysis provided | |

| EvitaChem | EVT-12565958 | Not explicitly stated | Not explicitly stated | |

| Alentris Research | Not specified | Not explicitly stated | Not explicitly stated | Specializes in complex molecules and stable isotope-labeled compounds.[5] |

| Shimadzu Chemistry & Diagnostics | C7122 ([¹³C₄]-Erdosteine Metabolite 1 disodium salt) | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg | Min. 98.00%, Min. isotopic enrichment: 99% ¹³C | Note: This is a metabolite of Erdosteine.[6] |

Synthesis of Erdosteine-13C4

While specific, detailed protocols for the synthesis of Erdosteine-13C4 are not publicly available from commercial suppliers, a likely synthetic route can be inferred from the known synthesis of unlabeled Erdosteine and the availability of ¹³C-labeled precursors. The synthesis of Erdosteine generally involves the reaction of a derivative of thiodiglycolic acid with DL-homocysteine thiolactone.[7][8]

A plausible approach for the synthesis of Erdosteine-13C4 would involve the use of a ¹³C-labeled thiodiglycolic acid derivative. Given the "13C4" designation, it is probable that the four carbon atoms of the thiodiglycolic acid moiety are labeled with carbon-13.

General Reaction Scheme (Hypothesized for ¹³C Labeling):

-

Step 1: Activation of ¹³C-labeled Thiodiglycolic Acid. Thiodiglycolic acid-(¹³C₄) is activated, for example, by conversion to an acid anhydride or through the use of a coupling agent.

-

Step 2: Coupling with Homocysteine Thiolactone. The activated ¹³C₄-thiodiglycolic acid is then reacted with DL-homocysteine thiolactone hydrochloride in a suitable solvent system, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.[7]

-

Step 3: Purification. The resulting Erdosteine-13C4 is then purified using standard techniques such as crystallization or chromatography to achieve the desired high purity for use as an analytical standard.

Analytical Methods for Erdosteine-13C4

Accurate characterization and quantification of Erdosteine-13C4 are essential for its use as an internal standard. The following are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of Erdosteine-13C4 and for its quantification in biological matrices.

-

Method 1: Isocratic HPLC

-

Method 2: Gradient HPLC

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity for the quantification of Erdosteine-13C4, particularly in complex biological samples.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: For unlabeled Erdosteine, the transition is m/z 249.9 → 231.8.[12] For Erdosteine-13C4, the expected precursor ion would be m/z 253.9. The major fragment ion would likely also show a +4 Da shift. The fragmentation of Erdosteine typically involves the loss of a water molecule.[13]

-

Collision Energy: Optimized for the specific instrument, but a starting point of 2 eV can be used based on data for unlabeled Erdosteine.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Erdosteine exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

The key steps in the LPS-induced NF-κB activation and the inhibitory action of Erdosteine are as follows:

-

LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to its receptor on the cell surface, initiating a signaling cascade.

-

IKK Activation: This cascade leads to the activation of the IκB kinase (IKK) complex.[2][14]

-

IκBα Phosphorylation and Degradation: Activated IKK phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[2][15]

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB (typically the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.[1]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as IL-1β and IL-6.[14]

Erdosteine's point of intervention is the inhibition of IKK activity. By preventing the activation of IKK, Erdosteine blocks the subsequent phosphorylation and degradation of IκBα.[2][14] This stabilizes the NF-κB/IκBα complex in the cytoplasm, preventing NF-κB translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Visualizations

Erdosteine's Inhibition of the NF-κB Signaling Pathway

Caption: Erdosteine inhibits the LPS-induced NF-κB signaling pathway by targeting the IKK complex.

Experimental Workflow for Using Erdosteine-13C4 in Pharmacokinetic Studies

Caption: A typical workflow for a pharmacokinetic study utilizing Erdosteine-13C4 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. esschemco.com [esschemco.com]

- 5. alentris.org [alentris.org]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]

- 8. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]

- 9. speronline.com [speronline.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Ultra-High Performance Liquid Chromatography Method for the Determination of Erdosteine, Related Impurities and Degradation Products in New Effervescent Tablets | Semantic Scholar [semanticscholar.org]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Erdosteine-13C4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling guidelines for Erdosteine-13C4, a stable isotope-labeled derivative of the mucolytic agent Erdosteine. Given its application in pharmaceutical research and development, particularly in metabolic and pharmacokinetic studies, a thorough understanding of its safety profile and proper handling procedures is paramount for laboratory personnel.[1][2][3] This document outlines the known hazards, exposure controls, and emergency procedures, presenting available data in a structured format to ensure the safety of researchers and the integrity of experimental outcomes.

Section 1: Physicochemical and Toxicological Profile

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄¹³C₄H₁₁NO₄S₂ | [1] |

| Molecular Weight | 253.28 g/mol | [1][5] |

| Appearance | Solid | [4] |

| Solubility | DMSO, Methanol (sparingly) | [4] |

| Storage | Recommended long-term storage at -20°C or 2-8°C. | [1][4][6] |

Table 2: Toxicological Information

| Hazard Classification | Description | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [4] |

| Inhalation | May be toxic if inhaled. May cause respiratory tract irritation. | [4] |

| Skin Contact | May be harmful if absorbed through skin. May cause skin irritation. | [4] |

| Eye Contact | May cause eye irritation. Causes serious eye irritation. | [4] |

| WHMIS Class | D1B: Toxic material causing immediate and serious toxic effects. |

To the best of current knowledge, the chemical, physical, and toxicological properties of Erdosteine-13C4 have not been thoroughly investigated.[4][7]

Section 2: Hazard Identification and Safety Precautions

Erdosteine-13C4 is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4] All personnel handling this compound must be fully aware of the potential hazards and adhere to the prescribed safety protocols.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P201: Obtain special instructions before use.[4]

-

P202: Do not handle until all safety precautions have been read and understood.[4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Section 3: Experimental Protocols and Handling Procedures

Detailed experimental protocols for toxicological assessment of Erdosteine-13C4 are not publicly available. However, the following general laboratory procedures are mandatory when handling this compound.

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling Erdosteine-13C4 to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | [4][6] |

| Hand Protection | Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique. | [4][8][9] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is recommended. | [4][6][8][10] |

| Respiratory Protection | In case of insufficient ventilation or dust formation, wear suitable respiratory equipment (e.g., NIOSH-approved respirator). | [4][8][9] |

3.2 Engineering Controls

-

Use a local exhaust ventilation system to minimize the dispersion of dust.[10]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[6][10]

3.3 General Handling and Hygiene

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][6]

-

Do not eat, drink, or smoke in laboratory areas.[6]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [4][8] |

| In Case of Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [4][6][8] |

| In Case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. If irritation persists, seek medical attention. | [4][6][8] |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][8][9] |

4.1 Spill and Leak Procedures

-

Sweep up the spilled solid material, taking care not to disperse dust, and place it into a suitable, closed container for disposal.[6][10]

-

Prevent the product from entering drains, other waterways, or soil.[6][8]

Section 5: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.

5.1 Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[4][8]

-

Recommended long-term storage temperature is -20°C or between 2-8°C.[1][4][6]

-

Store away from incompatible materials such as strong oxidizing agents.[4][10]

5.2 Disposal

-

Dispose of the unused product and contaminated packaging in accordance with federal, state, and local regulations.[4]

-

Do not allow the chemical to enter drains.[8]

Section 6: Workflow and Pathway Diagrams

To visually summarize the critical safety and handling procedures, the following workflow diagram has been created.

Caption: General laboratory workflow for the safe handling of Erdosteine-13C4.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for specific laboratory conditions and procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Erdosteine-13C4 (EVT-12565958) [evitachem.com]

- 4. esschemco.com [esschemco.com]

- 5. Erdosteine-13C4 | C8H11NO4S2 | CID 154731442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

In Vitro Applications of Erdosteine-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine, a thiol derivative, is a multifaceted pharmaceutical agent recognized for its mucolytic, antioxidant, and anti-inflammatory properties.[1][2] In the realm of in vitro research, the stable isotope-labeled form, Erdosteine-13C4, serves as an indispensable tool.[3] Primarily utilized as an internal standard, Erdosteine-13C4 enables precise and accurate quantification in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-ms (GC-MS).[3] This technical guide delves into the core in vitro applications of Erdosteine, research critically supported by the use of its labeled counterpart, Erdosteine-13C4, for robust quantitative analysis.

The in vitro activities of Erdosteine are primarily attributed to its active metabolite, Metabolite 1 (Met 1), which possesses free sulfhydryl groups responsible for its pharmacological effects.[4][5] This guide will explore the key in vitro models and experimental protocols where Erdosteine has demonstrated significant effects, providing a framework for researchers to design and interpret their own studies.

Core In Vitro Applications and Mechanisms

Erdosteine's in vitro efficacy spans three primary areas: mucolytic activity, antioxidant effects, and anti-inflammatory actions. These properties make it a subject of interest in studies related to respiratory diseases like chronic obstructive pulmonary disease (COPD) and bronchitis.

Mucolytic Activity

Erdosteine's mucolytic properties are central to its therapeutic use. In vitro studies have demonstrated its ability to reduce the viscosity of mucus, facilitating its clearance.[6][7] This action is mediated by the free sulfhydryl groups of its active metabolite, which break the disulfide bonds in mucoproteins.[6]

Antioxidant Activity

Erdosteine is a potent antioxidant, a property extensively studied in vitro. It directly scavenges free radicals and reduces oxidative stress, a key pathological factor in many respiratory diseases.[6][][9] Its active metabolite can protect against oxidative damage induced by various stimuli, including cigarette smoke.[10][11]

Anti-inflammatory Effects

The anti-inflammatory actions of Erdosteine have been demonstrated in various in vitro models. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[][12] By inhibiting NF-κB activation, Erdosteine can reduce the production of pro-inflammatory cytokines.[4][12]

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro studies on Erdosteine. The use of Erdosteine-13C4 as an internal standard is crucial for the accuracy of the concentration measurements in these types of assays.

Table 1: In Vitro Antioxidant Activity of Erdosteine

| Assay | Model System | Outcome Measure | Effective Concentration | Reference |

| Protection against oxidative inactivation of alpha-1-antitrypsin | Human alpha-1-antitrypsin exposed to cigarette smoke | EC50 for protection | 6.4 mM (after alkaline hydrolysis) | [11] |

| Free radical scavenging | Cell-free systems (Xanthine/Xanthine oxidase) | Inhibition of oxidative burst | 2.5 - 20 µg/mL (Metabolite 1) | [13] |

| Inhibition of hypochlorous acid/H2O2 system | Cell-free systems | Direct radical scavenging activity | 0.039 - 2.5 µg/mL (Metabolite 1) | [13] |

Table 2: In Vitro Anti-inflammatory Effects of Erdosteine

| Model System | Stimulant | Key Finding | Effective Concentration | Reference |

| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of IκBα degradation | Not specified | [12] |

| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of NF-κB transcription | Not specified | [12] |

| RAW 264.7 mouse macrophage cells | Lipopolysaccharide (LPS) | Inhibition of IL-6 and IL-1β production | Not specified | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline typical experimental protocols for investigating the key activities of Erdosteine.

Assessment of Mucolytic Activity

A common in vitro method to assess mucolytic activity involves measuring the viscosity of mucus or a mucin solution after treatment with the compound.

Protocol: Viscosity Measurement of Porcine Gastric Mucin

-

Preparation of Mucin Solution: Prepare a solution of porcine gastric mucin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Treatment: Add various concentrations of Erdosteine's active metabolite (Metabolite 1) to the mucin solution. A control group with buffer alone should be included.

-

Incubation: Incubate the samples at 37°C for a specified period (e.g., 30 minutes).

-

Viscosity Measurement: Measure the viscosity of each sample using a viscometer.

-

Data Analysis: Calculate the percentage reduction in viscosity compared to the control.

Evaluation of Antioxidant Activity

The antioxidant capacity of Erdosteine can be evaluated using various in vitro assays that measure its ability to scavenge free radicals or protect cells from oxidative damage.

Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of Erdosteine for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

Nitrite Assay: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the percentage inhibition of NO production by Erdosteine compared to the LPS-stimulated control.

Investigation of Anti-inflammatory Effects

The anti-inflammatory properties of Erdosteine are often investigated by measuring its effect on inflammatory mediators and signaling pathways in cell culture models.

Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., human bronchial epithelial cells or RAW 264.7 macrophages). Pre-treat the cells with Erdosteine before stimulating with an inflammatory agent like LPS or TNF-α.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the effect of Erdosteine on protein expression and phosphorylation.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the in vitro applications of Erdosteine.

Conclusion

Erdosteine-13C4 is a critical analytical tool that facilitates the in-depth in vitro investigation of its unlabeled counterpart, Erdosteine. The diverse in vitro activities of Erdosteine, including its mucolytic, antioxidant, and anti-inflammatory effects, underscore its therapeutic potential for respiratory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and potential applications of this promising molecule. Future in vitro studies, supported by the precise quantification enabled by Erdosteine-13C4, will continue to be vital in elucidating its full pharmacological profile.

References

- 1. Erdosteine | Erdosteine [erdosteine.net]

- 2. Erdosteine: its relevance in COPD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 7. Mucolytic and antitussive effects of erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro protection by erdosteine against oxidative inactivation of alpha-1-antitrypsin by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Proposed Framework for Investigating Erdosteine Metabolism Using ¹³C Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed framework for conducting preliminary studies on the metabolism of Erdosteine using stable isotope ¹³C labeling. To date, specific studies employing this methodology for Erdosteine have not been extensively published. Therefore, this document serves as a comprehensive roadmap, detailing experimental designs and data presentation strategies for researchers and professionals in drug development. The goal is to provide a robust methodology for elucidating the metabolic fate of Erdosteine, identifying and quantifying its metabolites, and understanding its pharmacokinetic profile with high precision.

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. It is a prodrug that, after oral administration, undergoes rapid first-pass metabolism in the liver to become pharmacologically active.[1][2] Its efficacy is attributed to its active metabolites which possess mucolytic and antioxidant properties.[3][4] Understanding the metabolic pathways of Erdosteine is crucial for optimizing its therapeutic use and for the development of new, improved derivatives.

Known Metabolic Pathway of Erdosteine

Erdosteine is structurally a thioether derivative containing two blocked sulfhydryl groups.[5] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. This metabolic conversion is essential for its pharmacological activity, as it liberates the active sulfhydryl groups.[1][6] The primary active metabolite is Metabolite I (Met I), also known as N-thiodiglycolyl-homocysteine.[5] Two other metabolites, Metabolite II and Metabolite III, are also formed.[7] The free thiol groups in these active metabolites are responsible for breaking down disulfide bonds in mucus, thereby reducing its viscosity.[3]

The following diagram illustrates the proposed primary metabolic pathway of Erdosteine.

Caption: Proposed metabolic pathway of Erdosteine.

Proposed Experimental Protocol for a ¹³C-Erdosteine Metabolism Study

This section details a hypothetical experimental protocol for a human mass balance study using ¹³C-labeled Erdosteine.

2.1. Study Design

A single-center, open-label, single-dose study in healthy adult male volunteers.

2.2. Investigational Product

-

¹³C-Labeled Erdosteine: Erdosteine with a stable ¹³C label at a specific, metabolically stable position within the molecule. The position of the label should be chosen to ensure it is retained in the major anticipated metabolites. For example, labeling the carbonyl carbons or a portion of the homocysteine backbone.

-

Formulation: Oral capsule containing a mixture of ¹³C-labeled Erdosteine and unlabeled Erdosteine.

2.3. Subject Population

-

Inclusion Criteria: Healthy adult males, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Exclusion Criteria: History of significant medical conditions, use of any medication within 14 days of dosing, or known allergy to Erdosteine or its components.

2.4. Dosing and Administration

A single oral dose of 300 mg Erdosteine (containing a specific amount of ¹³C-labeled Erdosteine, e.g., 100 µg) administered with 240 mL of water after an overnight fast.

2.5. Sample Collection

-

Blood/Plasma: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Urine: Total urine collected at specified intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours).

-

Feces: Total feces collected from the time of dosing until 96 hours post-dose.

2.6. Bioanalytical Methods

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): To quantify Erdosteine and its metabolites in plasma, urine, and fecal homogenates. The use of ¹³C-labeling allows for the differentiation between the administered drug and its metabolites from endogenous compounds.

-

Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS): To determine the total radioactivity in all collected matrices, which will be used to calculate mass balance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel metabolites identified by MS.

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for ¹³C-Erdosteine study.

Anticipated Quantitative Data Presentation

The following tables are templates for the presentation of quantitative data that would be generated from the proposed study.

Table 1: Pharmacokinetic Parameters of Erdosteine and its Metabolites in Plasma

| Parameter | Erdosteine | Metabolite I | Metabolite II | Metabolite III |

| Cmax (ng/mL) | ||||

| Tmax (h) | ||||

| AUC₀-t (ng·h/mL) | ||||

| AUC₀-∞ (ng·h/mL) | ||||

| t₁/₂ (h) | ||||

| CL/F (L/h) | ||||

| Vd/F (L) |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Mass Balance of ¹³C-Erdosteine

| Matrix | Mean Cumulative Excretion (% of Administered Dose) |

| Urine | |

| Feces | |

| Total Recovery |

Table 3: Distribution of Major ¹³C-Labeled Components in Urine and Feces (% of Administered Dose)

| Component | Urine | Feces | Total |

| Unchanged Erdosteine | |||

| Metabolite I | |||

| Metabolite II | |||

| Metabolite III | |||

| Other Metabolites | |||

| Total |

Conclusion

The use of ¹³C labeling in a human mass balance study provides a powerful tool for definitively characterizing the metabolic fate of Erdosteine. This proposed technical guide offers a comprehensive framework for designing and executing such a study, from the experimental protocol to the presentation of anticipated data. The results from this type of investigation would provide invaluable information for drug development professionals, enabling a deeper understanding of Erdosteine's pharmacology and supporting regulatory submissions. Furthermore, a detailed metabolic map can inform the development of second-generation molecules with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 4. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erdosteine - Wikipedia [en.wikipedia.org]

- 6. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Erdosteine-13C4 in Advancing Preclinical Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Erdosteine-13C4 in preclinical drug development. Erdosteine, a multifaceted thiol derivative, has demonstrated significant therapeutic potential as a mucolytic, antioxidant, and anti-inflammatory agent. The utilization of its stable isotope-labeled counterpart, Erdosteine-13C4, is critical for the accurate and robust assessment of its pharmacokinetic and metabolic profile, forming the bedrock of successful preclinical evaluation. This guide delves into the core principles of Erdosteine's mechanism of action, the indispensable role of isotope labeling in bioanalysis, detailed experimental protocols, and the interpretation of pharmacokinetic data.

Introduction to Erdosteine: A Multi-Mechanism Thiol Derivative

Erdosteine is a prodrug that, following oral administration, undergoes rapid first-pass metabolism in the liver to form its pharmacologically active metabolite, Metabolite 1 (M1), also known as N-thiodiglycolyl-homocysteine.[1][2] The key to M1's therapeutic effects lies in its free sulfhydryl (-SH) group, which is unmasked during this metabolic conversion.[1]

The mechanism of action of Erdosteine, primarily through its active metabolite M1, is threefold:

-

Mucolytic Activity: The free thiol group in M1 works by breaking the disulfide bonds within mucoproteins, the primary components of mucus. This action reduces the viscosity and elasticity of bronchial secretions, facilitating their clearance from the respiratory tract.[2]

-

Antioxidant Properties: M1 is a potent scavenger of reactive oxygen species (ROS), mitigating oxidative stress in respiratory tissues. This is particularly relevant in conditions like Chronic Obstructive Pulmonary Disease (COPD), where oxidative damage is a key pathological feature.[2]

-

Anti-inflammatory Effects: Erdosteine and its metabolites have been shown to reduce the production of pro-inflammatory cytokines, thereby helping to control the inflammatory processes that characterize many respiratory diseases.[2]

The Indispensable Role of Erdosteine-13C4 in Preclinical Bioanalysis

In preclinical drug development, accurate quantification of a drug and its metabolites in biological matrices is paramount for determining its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS-based bioanalysis. Erdosteine-13C4, in which four carbon atoms of the Erdosteine molecule are replaced with the heavier, non-radioactive 13C isotope, serves as the ideal internal standard for the quantification of Erdosteine.

Why is a SIL-IS like Erdosteine-13C4 crucial?

An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples. It is used to correct for variability that can occur during sample processing and analysis. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest (the unlabeled drug). This means it will behave in the same way during:

-

Sample Extraction: Any loss of the analyte during the extraction process from the biological matrix (e.g., plasma, tissue homogenate) will be mirrored by a proportional loss of the SIL-IS.

-

Chromatographic Separation: The SIL-IS will co-elute with the analyte from the liquid chromatography column.

-

Mass Spectrometric Ionization: The analyte and SIL-IS will experience the same degree of ionization enhancement or suppression due to the matrix effect.

By measuring the ratio of the mass spectrometer's response of the analyte to that of the SIL-IS, these sources of variability can be effectively normalized, leading to highly accurate and precise quantification.

Illustrative Preclinical Pharmacokinetic Data

The following table presents a hypothetical but realistic summary of pharmacokinetic parameters for Erdosteine and its active metabolite M1 in a preclinical rat model, following oral administration. This data is illustrative of what would be generated in a study utilizing Erdosteine-13C4 as an internal standard for quantification.

| Parameter | Erdosteine | Metabolite 1 (M1) |

| Cmax (ng/mL) | 1150 ± 210 | 3100 ± 450 |

| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.5 |

| AUC0-t (ng·h/mL) | 3200 ± 550 | 11500 ± 1800 |

| AUC0-inf (ng·h/mL) | 3250 ± 570 | 12000 ± 1950 |

| T½ (h) | 1.3 ± 0.4 | 2.5 ± 0.8 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

This section provides a detailed, representative methodology for a preclinical pharmacokinetic study of Erdosteine in rats, employing an LC-MS/MS method with Erdosteine-13C4 as the internal standard.

Animal Study

-

Animal Model: Male Wistar rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Dosing: Erdosteine is administered as a single oral gavage at a dose of 50 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

-

Sample Preparation:

-

To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of Erdosteine-13C4 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Erdosteine: [M+H]+ → fragment ion (specific m/z to be determined during method development)

-

Erdosteine-13C4: [M+4+H]+ → fragment ion (corresponding to the fragment of the unlabeled drug)

-

Metabolite M1: [M+H]+ → fragment ion (specific m/z to be determined during method development)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, source temperature, nebulizer gas, and curtain gas).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Erdosteine's metabolism and the experimental workflow for its preclinical evaluation.

Caption: Metabolic activation of Erdosteine to its active metabolite M1.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of Erdosteine-13C4 is not merely a technical convenience but a fundamental requirement for the generation of high-quality, reliable data in the preclinical development of Erdosteine. As a stable isotope-labeled internal standard, it ensures the accuracy and precision of bioanalytical methods, which are essential for the correct characterization of the drug's pharmacokinetic profile. The methodologies and principles outlined in this guide provide a framework for researchers and scientists to effectively utilize Erdosteine-13C4, thereby facilitating the robust preclinical assessment necessary to advance this promising therapeutic agent towards clinical application.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Erdosteine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate and reliable quantification of Erdosteine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a detailed protocol for a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Erdosteine in human plasma. The method utilizes Erdosteine-¹³C₄ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The developed method is validated according to international guidelines and is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Experimental Protocols

Materials and Reagents

-

Erdosteine reference standard (≥98% purity)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥99%)

-

Human plasma with K₂EDTA as anticoagulant

-

96-well protein precipitation plates

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: C18, 50 x 2.1 mm, 1.8 µm.

-

Data acquisition and processing software.

Preparation of Solutions

3.1. Stock Solutions (1 mg/mL)

-

Erdosteine Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Erdosteine-¹³C₄ (IS) Stock: Accurately weigh and dissolve an appropriate amount of Erdosteine-¹³C₄ in methanol to achieve a concentration of 1 mg/mL.

3.2. Working Solutions

-

Erdosteine Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Erdosteine stock solution with a 50:50 (v/v) mixture of methanol and water.

-

IS Working Solution (100 ng/mL): Dilute the Erdosteine-¹³C₄ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation

4.1. Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of blank human plasma with 5 µL of the respective Erdosteine working solutions to prepare CS and QC samples at the desired concentrations.

4.2. Protein Precipitation

-

Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well protein precipitation plate.

-

Add 200 µL of the IS working solution (100 ng/mL) in acetonitrile to each well.

-

Mix thoroughly on a plate shaker for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

5.1. Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Erdosteine | 250.0 | 204.0 | 15 | 80 |

| Erdosteine-¹³C₄ (IS) | 254.0 | 208.0 | 15 | 80 |

Note: The mass transitions for Erdosteine are based on published literature[3]. The transitions for Erdosteine-¹³C₄ are predicted based on a +4 Da mass shift due to the four ¹³C atoms.

Method Validation and Results

The bioanalytical method was validated in accordance with the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[4][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Erdosteine and the internal standard in blank plasma samples from six different sources.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Summary

| Analyte | Range (ng/mL) | Regression Equation | r² |

| Erdosteine | 1 - 5000 | y = 0.0025x + 0.0012 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |

| LQC | 3 | 5.2 | 98.7 | 6.1 | 101.5 |

| MQC | 500 | 3.5 | 102.1 | 4.2 | 100.9 |

| HQC | 4000 | 2.8 | 99.5 | 3.6 | 99.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results are presented in Table 3.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 92.5 | 98.2 |

| MQC | 500 | 94.1 | 101.5 |

| HQC | 4000 | 93.7 | 99.6 |

Stability

Erdosteine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80 °C for 30 days), and three freeze-thaw cycles.

Diagrams

Caption: Experimental workflow for Erdosteine quantification.

Caption: Key parameters for method validation.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Erdosteine in human plasma. The use of a stable isotope-labeled internal standard, Erdosteine-¹³C₄, ensures high accuracy and precision. The method has been successfully validated over a wide linear range and has shown excellent performance in terms of selectivity, accuracy, precision, recovery, and stability. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Erdosteine.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. ema.europa.eu [ema.europa.eu]

Application Note: UPLC-MS/MS Protocol for the Simultaneous Quantification of Erdosteine and its Active Metabolite using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the mucolytic agent Erdosteine and its primary active metabolite, Metabolite M1 (N-thiodiglycolyl-homocysteine), in human plasma. The protocol employs Erdosteine-¹³C₄ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The described workflow, from sample preparation by protein precipitation to the final UPLC-MS/MS analysis, is designed for high-throughput bioanalytical applications, such as pharmacokinetic and drug metabolism studies.

Introduction